Histamine H3 Receptor Antagonism: Class-Level Evidence for Pyridazinyl-Piperazine Selectivity
The pyridazinyl-piperazine scaffold, which encompasses 3-piperazin-1-ylpyridazine as a core structure, has been patented for its high and selective binding affinity for the histamine H3 receptor, indicating potential H3 receptor antagonistic, inverse agonistic, or agonistic activity [1]. This contrasts with simpler piperazines or pyridazines lacking the combined pyridazine-piperazine architecture, which do not exhibit this specific H3 receptor ligand profile. While direct IC50 data for the exact compound 3-piperazin-1-ylpyridazine dihydrochloride is not available in the accessible literature, the patent class disclosure establishes that the pyridazinyl-piperazine core confers a binding affinity profile not present in non-pyridazinyl analogs .
| Evidence Dimension | Histamine H3 receptor binding selectivity |
|---|---|
| Target Compound Data | Not available; compound is the unsubstituted core scaffold for pyridazinyl-piperazine H3 ligands. |
| Comparator Or Baseline | Piperazine alone or pyridazine alone: No reported selective H3 receptor binding. |
| Quantified Difference | Not quantifiable from available data; differentiation is qualitative (presence vs. absence of H3 ligand activity). |
| Conditions | Patent claims based on receptor binding assays; specific assay details proprietary to patent filings. |
Why This Matters
For researchers investigating histamine H3 receptor pathways, this compound represents the unsubstituted core of a patented ligand class, enabling structure-activity relationship (SAR) exploration and the development of novel H3-targeted agents [1].
- [1] Hohlweg, R. (2010). Pyridazinyl-piperazine and their use as histamine H3 receptor ligands. Patent AT-E461178-T1. View Source
